molecular formula C38H74N2O4 B057350 Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate CAS No. 111980-81-5

Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate

Cat. No. B057350
M. Wt: 623 g/mol
InChI Key: NYCWWRBJMYYWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate, also known as DTPDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.

Mechanism Of Action

The mechanism of action of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex can then be detected using fluorescence spectroscopy, allowing researchers to study the distribution and concentration of metal ions in biological systems.

Biochemical And Physiological Effects

Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has not been found to have any significant biochemical or physiological effects on its own. However, its ability to detect metal ions in biological systems has important implications for understanding the role of metal ions in various cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in lab experiments is its high sensitivity and selectivity for detecting metal ions. However, there are also some limitations to its use, including the need for specialized equipment and expertise in fluorescence spectroscopy.

Future Directions

There are many potential future directions for research involving Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate. One area of interest is the development of new fluorescent probes based on Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate that can detect other types of metal ions. Another area of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in studying the role of metal ions in disease processes, such as Alzheimer's disease and cancer. Overall, Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has the potential to be a valuable tool for advancing our understanding of metal ion homeostasis and its role in biological systems.

Synthesis Methods

Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate can be synthesized through a multi-step process that involves the reaction of piperazine with 3-bromopropionyl chloride, followed by the reaction of the resulting product with tetradecyl alcohol and propanoic acid. This synthesis method has been described in detail in scientific literature and has been used to produce high-quality Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate for research purposes.

Scientific Research Applications

Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate as a fluorescent probe for detecting the presence of metal ions in biological systems. Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been shown to be highly sensitive and selective for detecting metal ions such as copper, zinc, and iron, making it a valuable tool for studying metal ion homeostasis in cells.

properties

CAS RN

111980-81-5

Product Name

Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate

Molecular Formula

C38H74N2O4

Molecular Weight

623 g/mol

IUPAC Name

tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-37(41)27-29-39-31-33-40(34-32-39)30-28-38(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

NYCWWRBJMYYWHT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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